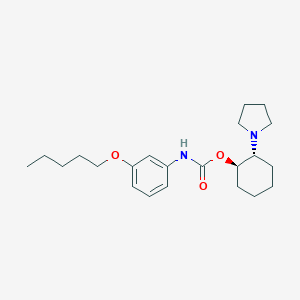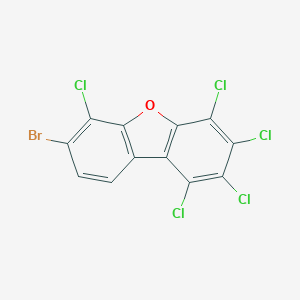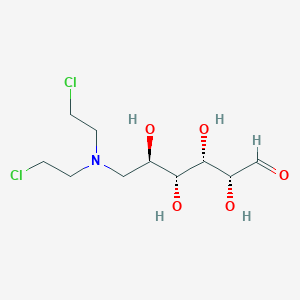
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
Vue d'ensemble
Description
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose is a synthetic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The structure of this compound consists of a glucose molecule where the hydroxyl group at the sixth position is replaced by a bis(2-chloroethyl)amino group. This modification imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using suitable protecting groups such as acetyl or benzyl groups.
Introduction of Bis(2-chloroethyl)amino Group: The protected glucose is then reacted with bis(2-chloroethyl)amine under basic conditions to introduce the bis(2-chloroethyl)amino group at the sixth position.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose undergoes several types of chemical reactions, including:
Alkylation: The bis(2-chloroethyl)amino group can alkylate nucleophilic sites in other molecules, forming covalent bonds.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the bis(2-chloroethyl)amino group.
Oxidation and Reduction: The glucose moiety can participate in oxidation and reduction reactions, altering the overall structure and properties of the molecule.
Common Reagents and Conditions
Alkylation: Reagents such as sodium hydroxide or potassium carbonate are used to facilitate the alkylation reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Alkylation: The major products are alkylated derivatives of nucleophilic molecules.
Hydrolysis: The products include deprotected glucose and bis(2-chloroethyl)amine.
Oxidation and Reduction: Various oxidized or reduced forms of the glucose moiety.
Applications De Recherche Scientifique
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose has several scientific research applications:
Chemistry: Used as a reagent for alkylation reactions and as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins, due to its alkylating properties.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting cancer cells through alkylation of DNA.
Industry: Utilized in the synthesis of specialized chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose involves the alkylation of nucleophilic sites in biological macromolecules. The bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic centers, such as the N7 position of guanine in DNA. This alkylation can lead to cross-linking of DNA strands, disrupting DNA synthesis and transcription, ultimately resulting in cell death. The compound’s specificity for certain molecular targets and pathways makes it a potential candidate for targeted therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Melphalan: An alkylating agent used in cancer treatment, similar in structure but with a phenylalanine moiety.
Chlorambucil: Another nitrogen mustard used in chemotherapy, with a butyric acid moiety.
Cyclophosphamide: A widely used chemotherapeutic agent with a phosphoramide group.
Uniqueness
6-(Bis(2-chloroethyl)amino)-6-deoxyglucose is unique due to its glucose moiety, which can facilitate selective uptake by glucose transporters in cells. This property can enhance its specificity for certain cell types, such as cancer cells with high glucose uptake rates. Additionally, the compound’s ability to alkylate nucleophilic sites makes it a versatile tool in both chemical and biological research.
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-6-[bis(2-chloroethyl)amino]-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-7(15)9(17)10(18)8(16)6-14/h6-10,15-18H,1-5H2/t7-,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKPSLUQJMAWQY-UTINFBMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)CC(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)N(CCCl)C[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906998 | |
| Record name | 6-[Bis(2-chloroethyl)amino]-6-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102037-94-5 | |
| Record name | 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102037945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[Bis(2-chloroethyl)amino]-6-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



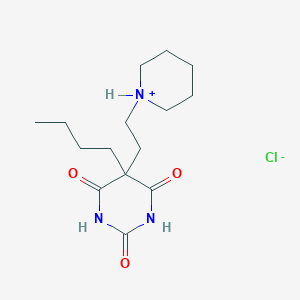

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)
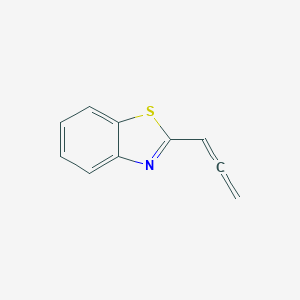
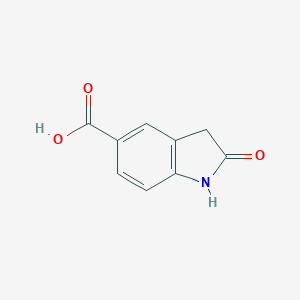
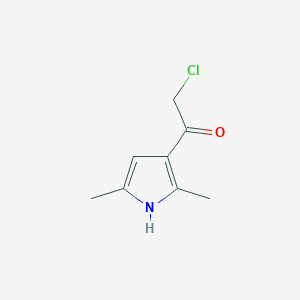
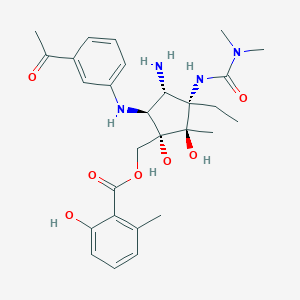

![Pentanol-N,[1-14c]](/img/structure/B9599.png)
